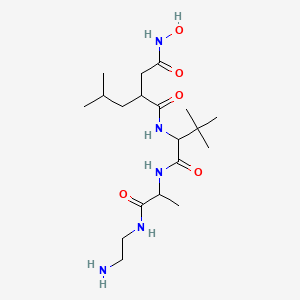
TAPI-2
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TAPI-2 involves the use of hydroxamate-based metalloprotease inhibitors. The compound is synthesized by combining specific peptides with a hydroxamate group, which is crucial for its inhibitory activity. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and activity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions: TAPI-2 primarily undergoes inhibition reactions with matrix metalloprotease, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase. These reactions involve the binding of the inhibitor to the active sites of these enzymes, thereby preventing their catalytic activity .
Common Reagents and Conditions: The common reagents used in these reactions include hydroxamate-based inhibitors and specific peptides. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures to ensure optimal binding and inhibition .
Major Products: The major products formed from these reactions are the inhibited forms of the target enzymes, which are unable to carry out their normal physiological functions. This inhibition is crucial for studying the roles of these enzymes in various diseases and for developing potential therapeutic strategies .
科学研究应用
TAPI-2 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition mechanisms of matrix metalloprotease, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase.
Biology: Helps in understanding the roles of these enzymes in various biological processes, such as cell signaling, migration, and adhesion.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, inflammation, and neurodegenerative disorders.
Industry: Used in the development of new drugs and therapeutic agents targeting these enzymes
作用机制
The mechanism of action of TAPI-2 involves the inhibition of matrix metalloprotease, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase. The inhibitor binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition is crucial for studying the roles of these enzymes in various diseases and for developing potential therapeutic strategies .
相似化合物的比较
TAPI-1: Another broad-spectrum inhibitor of matrix metalloprotease and tumor necrosis factor alpha-converting enzyme.
Marimastat: A potent inhibitor of matrix metalloprotease with similar inhibitory activity.
Batimastat: Another matrix metalloprotease inhibitor with a similar mechanism of action
Uniqueness: TAPI-2 is unique due to its broad-spectrum inhibitory activity against multiple enzymes, making it a valuable tool in scientific research. Its ability to inhibit matrix metalloprotease, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase simultaneously sets it apart from other inhibitors that target only one or two of these enzymes .
属性
IUPAC Name |
N-[1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQCBIEAHJAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-ditert-butyl-4-[5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1,3-dihydrobenzimidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8082083.png)
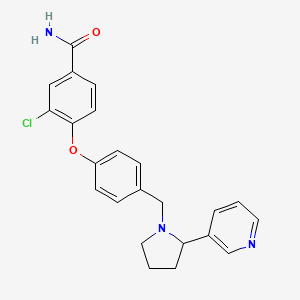
![24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate](/img/structure/B8082098.png)
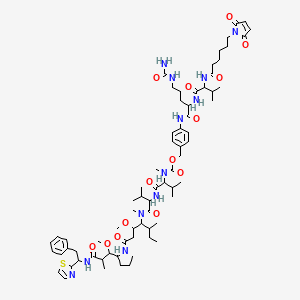
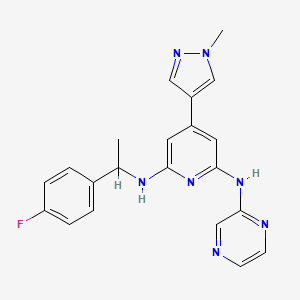
![3-[1-(Dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B8082127.png)
![(2Z)-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B8082130.png)
![N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B8082135.png)
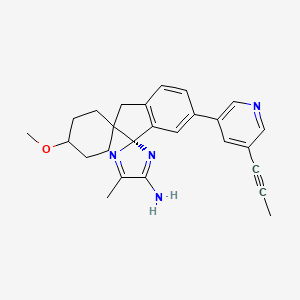
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B8082158.png)
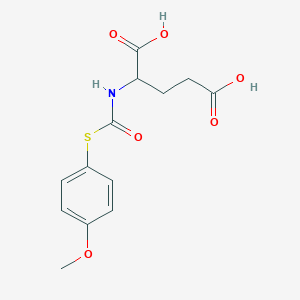
![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B8082176.png)
![(2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol](/img/structure/B8082178.png)
![3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B8082195.png)
